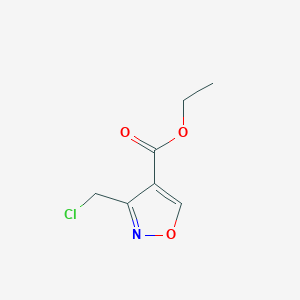

Ethyl 3-(chloromethyl)-1,2-oxazole-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Chloromethyl ethers are a class of organic compounds with the general structure R-O-(CH2)n-Cl, characterized as an ether connected to a chloromethyl group via an alkane chain . They are used as alkylating agents and industrial solvents .

Synthesis Analysis

While specific synthesis methods for “Ethyl 3-(chloromethyl)-1,2-oxazole-4-carboxylate” are not available, chloromethylation of aromatic compounds is a known process . Protodeboronation of alkyl boronic esters is another method used in the synthesis of related compounds .Molecular Structure Analysis

The molecular structure of a compound is based on structures generated from information available in databases . For a specific structure analysis of “Ethyl 3-(chloromethyl)-1,2-oxazole-4-carboxylate”, a detailed study or computational chemistry methods would be required.Aplicaciones Científicas De Investigación

Cascade Transformation and Novel Compound Synthesis

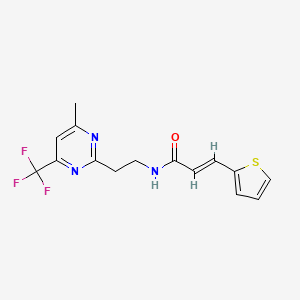

A study by Shutalev et al. (2008) explores the base-promoted cascade transformation of a pyrimidinone derivative, using ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, into a novel tricyclic compound. This reaction showcases the compound's utility in synthesizing complex molecular structures through cascade reactions Shutalev et al., 2008.

Synthesis of Substituted Oxazoles

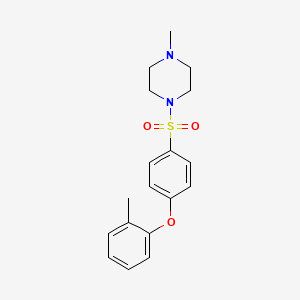

Hodgetts and Kershaw (2002) demonstrated the versatility of ethyl 2-chlorooxazole-4-carboxylate in synthesizing various substituted oxazoles. Their methodology involves regiocontrolled halogenation and palladium-catalyzed coupling reactions, indicating the potential of ethyl 3-(chloromethyl)-1,2-oxazole-4-carboxylate as an intermediate in oxazole synthesis Hodgetts & Kershaw, 2002.

Transthyretin Amyloidogenesis Inhibition

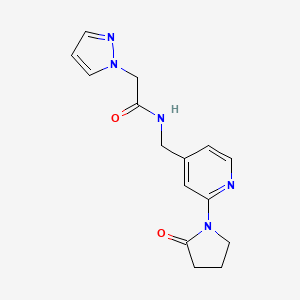

Razavi et al. (2005) synthesized ten oxazoles bearing a C(4) carboxyl group to evaluate them as inhibitors of transthyretin (TTR) amyloid fibril formation. This research illustrates the therapeutic potential of compounds derived from ethyl oxazole-4-carboxylate in addressing amyloid-related diseases Razavi et al., 2005.

Direct Alkenylation, Benzylation, and Alkylation

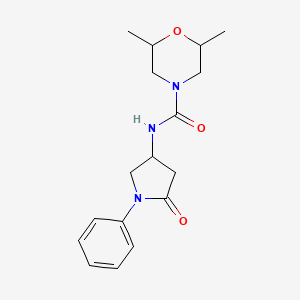

Verrier, Hoarau, and Marsais (2009) described the direct and regioselective alkenylation, benzylation, and alkylation of ethyl oxazole-4-carboxylate with various halides. Their work underlines the compound's flexibility as a substrate for diverse C-C bond-forming reactions in organic synthesis Verrier, Hoarau, & Marsais, 2009.

Heteroarylation and Natural Product Synthesis

The palladium-catalyzed direct (hetero)arylation of ethyl oxazole-4-carboxylate, as described by Verrier et al. (2008), facilitates efficient access to (hetero)aryloxazoles. This method was applied to the synthesis of natural products, showcasing the importance of ethyl oxazole-4-carboxylate in the preparation of biologically relevant heterocycles Verrier et al., 2008.

Safety and Hazards

Propiedades

IUPAC Name |

ethyl 3-(chloromethyl)-1,2-oxazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO3/c1-2-11-7(10)5-4-12-9-6(5)3-8/h4H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIKJYEXUKWIYRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CON=C1CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(chloromethyl)-1,2-oxazole-4-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-4-carboxylate](/img/structure/B2691772.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide](/img/structure/B2691775.png)

![3',4'-Dihydrospiro[piperidine-4,2'-pyrano[3,2-b]pyridine]-4'-one dihydrochloride](/img/structure/B2691776.png)

![(2-Tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine;dihydrochloride](/img/structure/B2691782.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide](/img/structure/B2691785.png)

![6-methoxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B2691788.png)